N-[4-(5-CHLOROTHIOPHENE-2-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
Description
N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide is a complex organic compound that features a sulfonamide group attached to a chlorothiophene ring
Properties
IUPAC Name |
N-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-9(17)16(2)11-5-3-10(4-6-11)15-21(18,19)13-8-7-12(14)20-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCHWVKALWXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide typically involves the following steps:
Formation of 5-Chlorothiophene-2-sulfonamide: This intermediate can be synthesized by reacting 5-chlorothiophene with sulfonamide under specific conditions.
Coupling Reaction: The 5-chlorothiophene-2-sulfonamide is then coupled with N-methylacetamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorothiophene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: A precursor in the synthesis of the target compound.
N-Methylacetamide: Another precursor used in the synthesis.
Uniqueness
N-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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